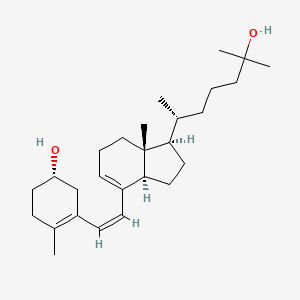
Calcifediol Impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcifediol Impurity 1, also known by its chemical name (S)-3-((Z)-2-((1R,3aR,7aR)-1-(®-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol, is a compound related to calcifediol, a metabolite of vitamin D3. This compound is often used as a reference standard in pharmaceutical research and quality control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Calcifediol Impurity 1 involves complex organic synthesis techniques. One common method includes the biotransformation of vitamin D3, followed by high-pressure preparative chromatography to isolate and purify the impurity . The reaction conditions typically involve controlled temperature and pressure to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound is generally carried out under stringent quality control measures. The process involves custom synthesis and is often tailored to meet specific regulatory guidelines. The compound is supplied with a Certificate of Analysis (COA) and detailed characterization data to ensure compliance with pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Calcifediol Impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Calcifediol Impurity 1 has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its role in the metabolic pathways of vitamin D.
Medicine: Used in the development and quality control of vitamin D-related pharmaceuticals.
Industry: Employed in the production of high-purity calcifediol for therapeutic use
Wirkmechanismus
Calcifediol Impurity 1, like calcifediol, interacts with the vitamin D receptor (VDR). It binds to the VDR with weaker affinity than calcitriol, the active form of vitamin D3. This interaction affects the transcription of genes involved in calcium and phosphate homeostasis. Additionally, this compound may trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
25-Hydroxycholecalciferol (Calcifediol): The primary metabolite of vitamin D3, used in the treatment of vitamin D deficiency.
25-Hydroxyvitamin D2: Another metabolite of vitamin D, used similarly to calcifediol.
Calcipotriene: A synthetic derivative of calcitriol, used in the treatment of psoriasis.
Uniqueness
Calcifediol Impurity 1 is unique due to its specific structure and role as an impurity in calcifediol production. It serves as a critical reference standard in pharmaceutical research, ensuring the quality and efficacy of vitamin D-related products.
Eigenschaften
Molekularformel |
C27H44O2 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(1S)-3-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3/b12-11-/t20-,23+,24-,25+,27-/m1/s1 |
InChI-Schlüssel |
UVVWRMXOHIVZBN-ZIWYXPTCSA-N |
Isomerische SMILES |
CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |
Kanonische SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)
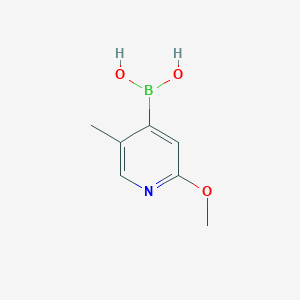
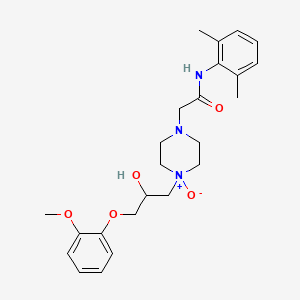
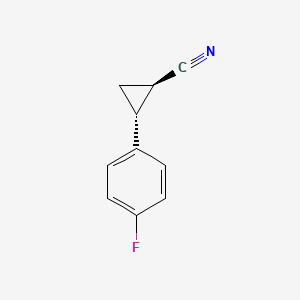
![(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid](/img/structure/B15290631.png)
![2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B15290635.png)
![(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B15290642.png)

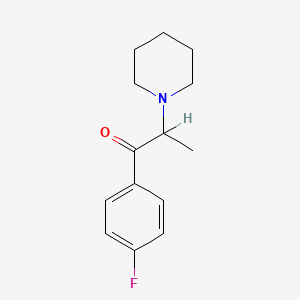
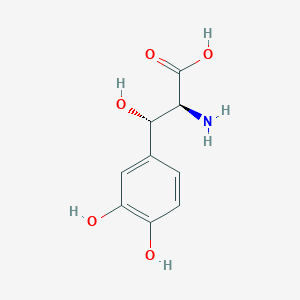
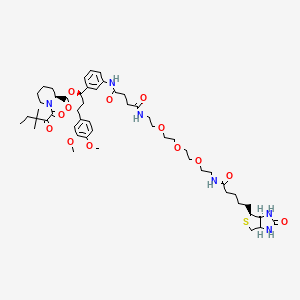
![4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole](/img/structure/B15290683.png)
![2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid](/img/structure/B15290693.png)
